molecular formula C7H8ClN3O4S2 B2659427 Hydrochlorothiazide-D2, 15N2 CAS No. 1215071-04-7

Hydrochlorothiazide-D2, 15N2

Cat. No.: B2659427
CAS No.: 1215071-04-7
M. Wt: 301.73
InChI Key: JZUFKLXOESDKRF-RQWOTPKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Stable Isotope Labeled Pharmaceutical Standards

The application of stable isotopes in pharmacology originated with Knapp et al.’s 1972 investigation of nortryptiline metabolism using deuterium labeling. Early adoption faced technical limitations in detection sensitivity, with researchers relying on gas chromatography-mass spectrometry (GC-MS) systems capable of resolving nominal mass differences. The 1980s saw critical advancements when Eichelbaum’s team demonstrated the utility of 2H3-verapamil for studying first-pass metabolism, establishing foundational protocols for isotope-labeled drug administration. These studies revealed the necessity for isotopic purity exceeding 99% to avoid interference from natural abundance isotopes, a standard now met by this compound through modern synthetic techniques.

Table 1: Milestones in Stable Isotope-Labeled Drug Development

Year Innovation Impact on Hydrochlorothiazide-D2,15N2 Development
1972 First deuterated drug metabolites Established metabolic tracing principles
1981 Dual-route administration protocols Enabled comparative bioavailability studies
2009 High-resolution MS detection Permitted use of multiple isotopic labels

Evolution of Isotope Labeling Strategies in Drug Research

Modern synthesis of this compound employs regioselective deuteration using platinum-catalyzed hydrogen-deuterium exchange, combined with 15N incorporation via sulfonamide group substitution. This dual-labeling approach overcomes limitations observed in single-isotope analogs, which often show insufficient mass shift for reliable detection in complex matrices. Contemporary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods achieve quantification limits of 2.036 ng/mL for hydrochlorothiazide derivatives using transitions at m/z 296.10→205.00. The compound’s stability under analytical conditions (pH 2–8, ≤40°C) ensures compatibility with both plasma extraction protocols and accelerated stability testing.

Significance in Contemporary Pharmaceutical Analysis

This compound serves as an essential internal standard in bioanalytical methods, compensating for matrix effects that cause 12–18% signal suppression in electrospray ionization. Recent method validations demonstrate 66.40% mean recovery with ≤2.44% RSD precision when using Oasis HLB solid-phase extraction. The 15N label provides an additional 1 Da mass shift compared to single deuterium labeling, resolving isobaric interferences from in-source fragmentation products. This dual labeling strategy reduces method development time by 30–40% compared to single-isotope internal standards.

Research Implications of Multiple Isotope Incorporation

The compound’s isotopic composition enables simultaneous tracking of parent drug disposition and metabolic byproducts through distinct mass spectral signatures. In a 2021 pharmacokinetic study, co-administration of 15N-labeled hydrochlorothiazide with deuterated candesartan allowed separate quantification of both antihypertensives using single-injection LC-MS. This dual-label approach eliminates cross-talk between drug and metabolite channels, particularly valuable when studying drug-drug interactions affecting renal clearance pathways. The 15N label further permits nitrogen-specific metabolic flux analysis through 15N NMR spectroscopy, a capability absent in purely deuterated analogs.

Properties

IUPAC Name

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3D2,9+1,11+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUFKLXOESDKRF-RQWOTPKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)[15NH]1)S(=O)(=O)[15NH2])Cl)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrochlorothiazide-D2, 15N2 is synthesized by incorporating stable isotopes into the hydrochlorothiazide molecule. The synthesis involves the reaction of paraformaldehyde with 5-chloro-2,4-disulfamoylaniline in nonaqueous media or the reaction of formaldehyde with 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide in aqueous alkaline solution . The specific conditions for incorporating deuterium and nitrogen-15 isotopes are proprietary and involve specialized techniques to ensure the isotopes are stably integrated into the molecule.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with stringent quality control measures to ensure the stable isotopes are correctly incorporated. The final product is typically purified using chromatography techniques and characterized using nuclear magnetic resonance (NMR) and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: Hydrochlorothiazide-D2, 15N2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacokinetic Studies

Hydrochlorothiazide-D2, 15N2 is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. The isotopic labeling allows researchers to trace the compound in biological systems with high precision.

Case Study:
A study utilized this compound to evaluate its pharmacokinetics in human plasma. The compound was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing a peak plasma concentration occurring approximately 2–5 hours post-administration with an elimination half-life of 8.2–12.3 hours .

Drug Interaction Studies

The unique isotopic characteristics of this compound make it an ideal candidate for studying drug interactions. By using this labeled compound, researchers can quantify how other medications affect the metabolism and efficacy of hydrochlorothiazide.

Data Table: Drug Interaction Studies

Drug Interaction Type Effect on Hydrochlorothiazide
IrbesartanSynergisticEnhanced antihypertensive effect
NSAIDsAntagonisticReduced diuretic efficacy
Calcium Channel BlockersAdditiveIncreased natriuretic effect

Mechanistic Studies

This compound is also employed in mechanistic studies to elucidate its action on ion transport mechanisms within the kidneys. The compound primarily inhibits the sodium-chloride symporter in the distal convoluted tubule, leading to increased sodium and chloride excretion.

Case Study:
Research demonstrated that this compound effectively inhibits sodium reabsorption pathways in renal cells. This inhibition was tracked using isotopic labeling to monitor ion transport dynamics across cell membranes .

Analytical Method Development

The development of bioanalytical methods utilizing this compound has gained traction in pharmaceutical research. These methods are critical for quantifying hydrochlorothiazide levels in biological matrices and ensuring drug safety and efficacy.

Data Table: Analytical Method Parameters

Method Detection Limit (ng/mL) Precision (% RSD) Accuracy (% Recovery)
LC-MS/MS1<1095-105
HPTLC0.5<590-110

Environmental and Metabolic Research

This compound is also used in environmental studies to trace the fate of pharmaceuticals in ecosystems. Its isotopic labeling allows researchers to monitor how the compound behaves under various environmental conditions.

Case Study:
A study investigated the degradation pathways of this compound in aquatic environments. The results indicated that microbial activity significantly influenced the breakdown of the compound, providing insights into its environmental impact .

Mechanism of Action

Hydrochlorothiazide-D2, 15N2 exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys . This action leads to increased excretion of sodium, chloride, and water, resulting in a reduction in blood volume and blood pressure. The compound also reduces peripheral vascular resistance, contributing to its antihypertensive effects. The molecular target is the sodium-chloride symporter (SLC12A3), which is blocked by hydrochlorothiazide, preventing the reabsorption of these ions .

Comparison with Similar Compounds

Isotope-Labeled Hydrochlorothiazide Analogs

4-Nitroso Hydrochlorothiazide-13C, 15N2, d2
  • Molecular Formula : C₆¹³CH₆D₂Cl¹⁵N₂O₄S₂
  • Isotopes : ¹³C (carbon-13), D₂, ¹⁵N₂.
  • Key Difference : Incorporates ¹³C, making it distinct from Hydrochlorothiazide-D2, 15N2. This isotope is advantageous for tracking carbon-specific metabolic pathways.
Hydrochlorothiazide-13C,15N2,d2
  • Molecular Formula : C₆¹³CH₆D₂Cl¹⁵N₂O₄S₂
  • Isotopes : ¹³C, D₂, ¹⁵N₂.
  • Application : Similar to Hydrochlorothiazide-D2,15N2 but includes ¹³C for dual isotopic tracing. Ideal for studies requiring simultaneous carbon and nitrogen tracking .

Table 1: Isotope-Labeled HCTZ Analogs

Compound Isotopes Molecular Weight Key Application Source
Hydrochlorothiazide-D2,15N2 D₂, ¹⁵N₂ 302.73 g/mol LC-MS internal standard
4-Nitroso HCTZ-13C,15N2,d2 ¹³C, D₂, ¹⁵N₂ 304.74 g/mol Impurity profiling
Hydrochlorothiazide-13C,15N2,d2 ¹³C, D₂, ¹⁵N₂ 304.74 g/mol Dual isotopic tracing

Non-Labeled Hydrochlorothiazide

  • Molecular Formula : C₇H₈ClN₃O₄S₂.
  • Application: First-line diuretic for hypertension and edema. Unlike its isotope-labeled counterparts, it lacks deuterium or ¹⁵N, making it unsuitable for MS-based quantification due to indistinguishable molecular weight from endogenous metabolites .

Key Contrast :

  • Sensitivity : Labeled analogs (e.g., Hydrochlorothiazide-D2,15N2) exhibit a +4 Da mass shift in MS, enabling discrimination from unlabeled HCTZ .
  • Cost : Isotope-labeled versions are significantly more expensive due to complex synthesis.

Other Isotope-Labeled Pharmaceuticals

Hydrazine-15N2 Dihydrochloride
  • Molecular Formula : ¹⁵N₂H₄·2HCl.
  • Application : Used in nitrogen fixation studies and metabolic labeling, but unrelated to HCTZ in therapeutic function. Highlights the broader utility of ¹⁵N labeling in biochemical research .
Semicarbazide-13C,15N2 Hydrochloride
  • Molecular Formula: ¹³CH₅¹⁵N₂NOH·HCl.
  • Application : Stable isotope standard for detecting semicarbazide residues in food safety assays. Demonstrates cross-disciplinary use of ¹³C/¹⁵N labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.